

Application Notes and Protocols: Synthesis of Chiral Amines using **tert-Butyl (mesitylsulfonyl)oxycarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (mesitylsulfonyl)oxycarbamate</i>
Cat. No.:	B1269521

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Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The development of efficient and highly stereoselective methods for their preparation is a key focus in modern organic chemistry. This document details the application of **tert-butyl (mesitylsulfonyl)oxycarbamate** as a versatile aminating agent in the organocatalytic enantioselective synthesis of chiral amines. The strategy involves a two-step sequence: (1) an asymmetric aziridination of α,β -unsaturated aldehydes to form chiral N-Boc-aziridinyl aldehydes, followed by (2) diastereoselective ring-opening and subsequent functional group transformations to yield a variety of valuable chiral amine derivatives. This methodology offers a powerful route to enantiomerically enriched amines from readily available starting materials.

Application Notes

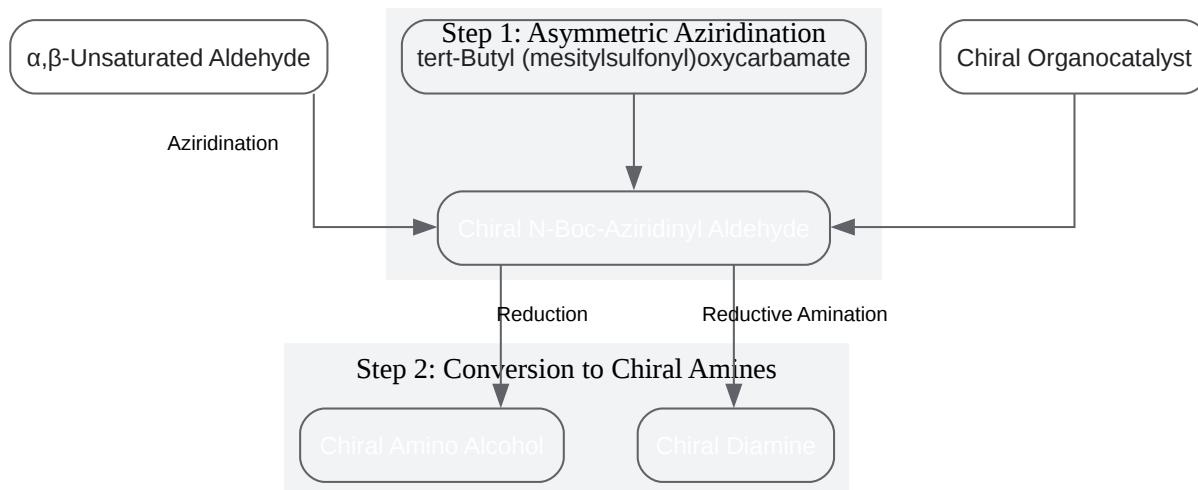
The use of **tert-butyl (mesitylsulfonyl)oxycarbamate** in conjunction with a chiral organocatalyst, such as a prolinol ether derivative, enables the direct and highly enantioselective aziridination of α,β -unsaturated aldehydes. The resulting N-Boc protected

aziridinyl aldehydes are versatile intermediates that can be converted into a range of chiral amine-containing structures.

Key Advantages of this Methodology:

- **High Enantioselectivity:** The use of chiral organocatalysts provides excellent control over the stereochemical outcome of the aziridination reaction.
- **Mild Reaction Conditions:** The reactions are typically carried out under mild conditions, tolerating a variety of functional groups.
- **Operational Simplicity:** The protocols are straightforward to implement in a standard laboratory setting.
- **Versatile Intermediates:** The N-Boc-aziridinyl aldehyde products can be readily transformed into chiral amino alcohols, diamines, and other valuable building blocks.

The overall synthetic pathway involves the formation of a chiral aziridine intermediate from an α,β -unsaturated aldehyde, followed by its conversion to the desired chiral amine.



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Figure 1: Overall workflow for the synthesis of chiral amines.

Data Presentation

Table 1: Organocatalytic Enantioselective Aziridination of Various α,β -Unsaturated Aldehydes

Entry	α,β -Unsaturated Aldehyde	Product	Yield (%)	ee (%)
1	Cinnamaldehyde	N-Boc-(2R,3S)-2-formyl-3-phenylaziridine	85	>99
2	(E)-Hex-2-enal	N-Boc-(2R,3S)-2-formyl-3-propylaziridine	78	95
3	(E)-4-Chlorocinnamaldehyde	N-Boc-(2R,3S)-3-(4-chlorophenyl)-2-formylaziridine	82	98
4	(E)-4-Methoxycinnamaldehyde	N-Boc-(2R,3S)-2-formyl-3-(4-methoxyphenyl)aziridine	80	99
5	(E)-3-(Furan-2-yl)acrylaldehyde	N-Boc-(2R,3S)-2-formyl-3-(furan-2-yl)aziridine	75	96

Table 2: Synthesis of Chiral Amines from N-Boc-Aziridinyl Aldehydes

Entry	Aziridine Precursor	Transformation	Product	Yield (%)
1	N-Boc-(2R,3S)-2-formyl-3-phenylaziridine	Reduction (NaBH4)	(2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine	95
2	N-Boc-(2R,3S)-2-formyl-3-phenylaziridine	Reductive Amination (BnNH2, NaBH(OAc)3)	(2R,3S)-N-Boc-2-((benzylamino)methyl)-3-phenylaziridine	88
3	(2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine	Ring Opening (H2, Pd/C)	(2S,3R)-3-(tert-butoxycarbonylaminoo)-3-phenylpropane-1,2-diol	92
4	(2R,3S)-N-Boc-2-((benzylamino)methyl)-3-phenylaziridine	Ring Opening (H2, Pd/C)	(2S,3R)-N1-benzyl-3-(tert-butoxycarbonylaminoo)-3-phenylpropane-1,2-diamine	85

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

This protocol describes the synthesis of the aminating agent from commercially available starting materials.

Materials:

- Mesitylene-2-sulfonyl chloride

- tert-Butyl N-hydroxycarbamate
- Triethylamine (TEA)
- Anhydrous diethyl ether
- Ethyl acetate
- Hexanes

Procedure:

- To a flame-dried, argon-purged round-bottom flask, add mesitylene-2-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous diethyl ether (to make a 0.5 M solution).
- Add tert-butyl N-hydroxycarbamate (1.2 eq).
- Cool the flask to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) dropwise to the stirred solution.
- Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 25:75) to afford **tert-butyl (mesylsulfonyl)oxycarbamate** as a white solid.

Protocol 2: Organocatalytic Enantioselective Aziridination of Cinnamaldehyde

This protocol details the asymmetric aziridination of cinnamaldehyde as a representative α,β -unsaturated aldehyde.

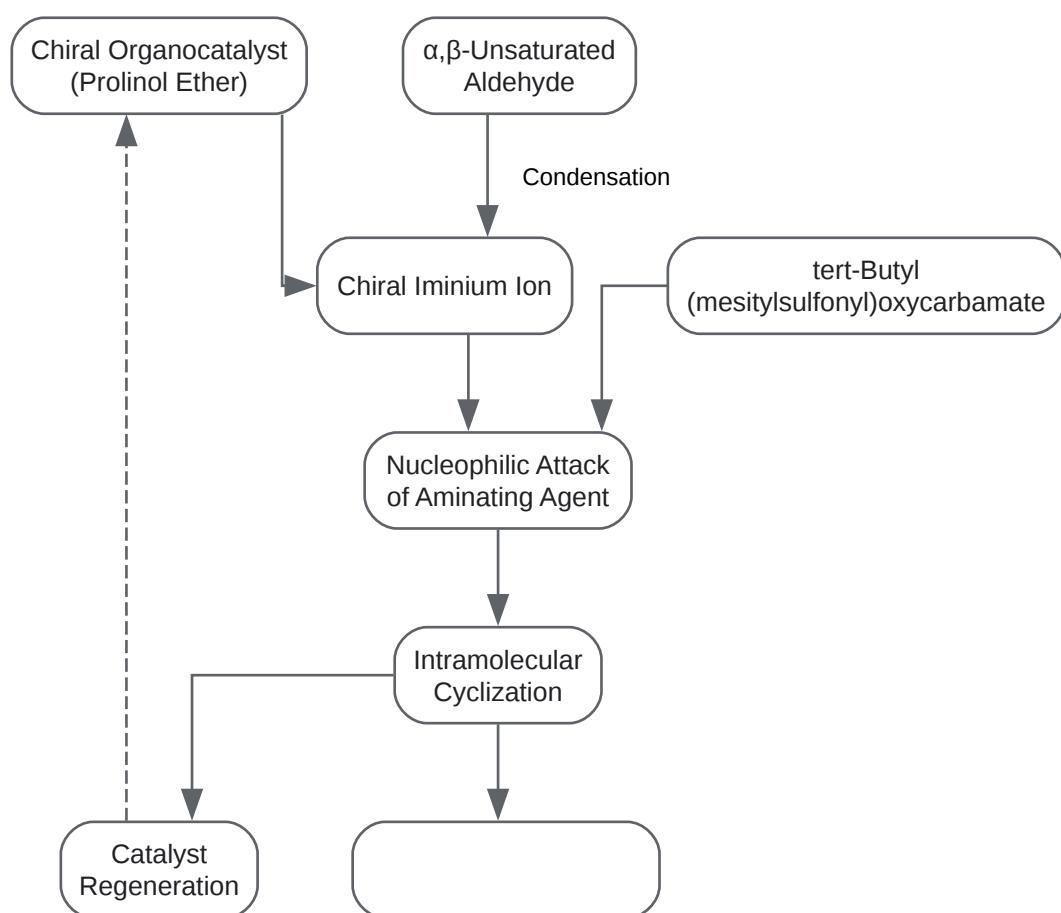
Materials:

- Cinnamaldehyde
- **tert-Butyl (mesitylsulfonyl)oxycarbamate**
- (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (chiral organocatalyst)
- Sodium carbonate (Na₂CO₃)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a dry vial, add the chiral organocatalyst (20 mol%).
- Add anhydrous DCM and cool the solution to 0 °C.
- Add cinnamaldehyde (1.0 eq) to the solution.
- In a separate vial, dissolve **tert-butyl (mesitylsulfonyl)oxycarbamate** (1.2 eq) and Na₂CO₃ (1.5 eq) in anhydrous DCM.
- Add the solution of the aminating agent to the catalyst-aldehyde mixture dropwise over 10 minutes.
- Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2R,3S)-2-formyl-3-phenylaziridine.
- Determine the enantiomeric excess by chiral HPLC analysis.



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Figure 2: Proposed catalytic cycle for the aziridination.

Protocol 3: Conversion of N-Boc-Aziridiny Aldehyde to a Chiral Amino Alcohol

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Materials:

- N-Boc-(2R,3S)-2-formyl-3-phenylaziridine
- Sodium borohydride (NaBH4)
- Methanol
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride solution

Procedure:

- Dissolve N-Boc-(2R,3S)-2-formyl-3-phenylaziridine (1.0 eq) in a mixture of DCM and methanol (e.g., 4:1) and cool to 0 °C.
- Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
- Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with DCM (3x).
- Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford (2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine.

Protocol 4: Conversion of Chiral Aziridinyl Alcohol to a Chiral Amino Diol via Ring Opening

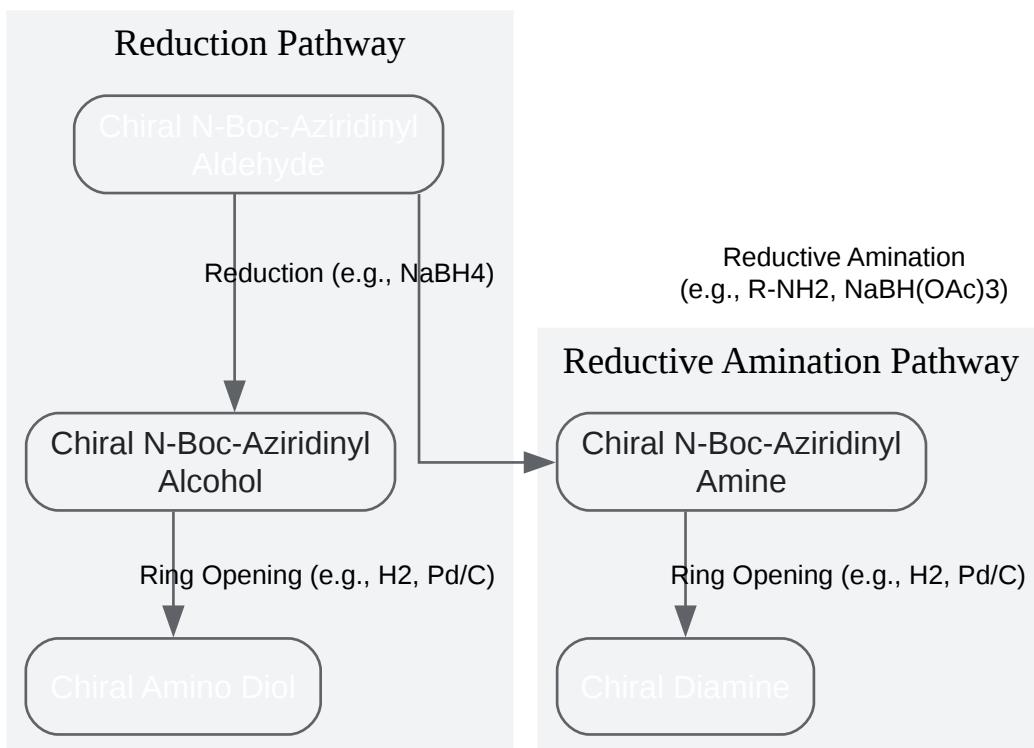
This protocol outlines the hydrogenolytic ring-opening of the aziridine to yield a chiral amino diol.

Materials:

- (2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine
- Palladium on carbon (10 wt. % Pd/C)
- Methanol
- Hydrogen gas (H₂)

Procedure:

- Dissolve (2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine (1.0 eq) in methanol.
- Add 10 wt. % Pd/C (10 mol % Pd).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction vigorously at room temperature for 12-24 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude (2S,3R)-3-(tert-butoxycarbonylamino)-3-phenylpropane-1,2-diol, which can be purified by chromatography if necessary.



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Figure 3: Subsequent transformations of the aziridine intermediate.

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